molecular formula C9H14N2 B3189527 4-(tert-Butyl)pyridin-2-amine CAS No. 33252-26-5

4-(tert-Butyl)pyridin-2-amine

Cat. No. B3189527
CAS RN: 33252-26-5
M. Wt: 150.22 g/mol
InChI Key: LLQPELYFCPYKRR-UHFFFAOYSA-N
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Description

“4-(tert-Butyl)pyridin-2-amine” is an intermediate for the preparation of antiviral protease inhibitors .


Synthesis Analysis

An efficient method for the synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand has been developed. This short procedure is amenable to multi-gram scale synthesis and provides the target ligand in 64% overall yield .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H14N2 .


Chemical Reactions Analysis

The compound has been used in Ni-catalyzed reductive dimerization reactions and allylic defluorinative reductive cross-coupling reactions in the presence of Ni as a catalyst .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 150.221 Da. It has a density of 1.0±0.1 g/cm3, a boiling point of 261.6±28.0 °C at 760 mmHg, and a flash point of 135.9±11.2 °C. It has 2 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

Catalysis and Polymerization

4-(tert-Butyl)pyridin-2-amine derivatives are utilized in catalysis and polymerization processes. For instance, certain aminopyridinato complexes synthesized from tert-butyl(4-methyl-pyridin-2-yl)amine demonstrated remarkable catalytic activity in Suzuki cross-coupling reactions and hydrosilane polymerization, signifying their potential in chemical synthesis and material science (Deeken et al., 2006).

Biomedical Applications

In the field of biomedical research, this compound derivatives have shown potential. For example, they have been used in the synthesis of histamine H4 receptor ligands, indicating their relevance in drug development and therapeutic interventions (Altenbach et al., 2008).

Safety and Hazards

When handling this compound, it is recommended to wash thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area. It is also advised to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The compound shows promise for development into a new generation of drug treatments aimed at addressing the emerging drug resistance in Candida spp . It is also used as a specific additive in dye-sensitized solar cells, which could lead to advancements in solar energy technology .

properties

IUPAC Name

4-tert-butylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQPELYFCPYKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 790 mg of sodium amide were added 20 mL of N,N-dimethylaniline and 2.74 g of 4-t-butyl pyridine at rt. The mixture was stirred at 150° C. for 6 h. During this period, 3 more portions of sodium amide (790 mg each) were added. The reaction was cooled down to rt. The mixture was partitioned between ethyl acetate and water. Aqueous layer was extracted with ethyl acetate (3×). The combined organic phase was washed with brine, dried over magnesium sulfate and concentrated. The residue was purified by flash chromatography with 50% ethyl acetate in hexanes followed by 100% ethyl acetate to give 1.68 g of the title compound as a solid:
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790 mg
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2.74 g
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20 mL
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790 mg
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To 100 g (0.73 mol) of 4-tert-butyl-pyridine and 31.0 g (0.79 mol) of sodium amide was added 181 mL (1.5 mol) of N,N,-dimethylaniline. The reaction mixture was heated with stirring under nitrogen for 7 hours at 150° C. After cooling, the reaction mixture was added to 400 mL of ice. ˜250 mL of ethyl acetate was added to the mixture to extract the organic phase. The organic phase was evaporated and fractional distilled. About ˜50 g (45% yield) of 2-amino-4-tert-butylpyridine was obtained. MS results confirmed the desired products.
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100 g
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31 g
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181 mL
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400 mL
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250 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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